

## A Technical Guide to the Spectroscopic Characterization of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chelidamic Acid	
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#### Introduction

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a variety of applications, including its use as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for chelidamic acid, along with detailed experimental protocols for data acquisition.

### **Molecular Structure**

**Chelidamic acid** has the chemical formula C<sub>7</sub>H<sub>5</sub>NO<sub>5</sub> and a molecular weight of 183.12 g/mol (anhydrous basis). The structure consists of a 4-pyridone ring substituted with two carboxylic acid groups at positions 2 and 6.

## **Spectroscopic Data**

The following sections summarize the essential spectroscopic data for **chelidamic acid**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.



#### <sup>1</sup>H NMR Data

Proton	Chemical Shift (δ) in ppm	Solvent
H-3, H-5	~7.3	DMSO-d <sub>6</sub>

#### <sup>13</sup>C NMR Data

Carbon Atom	Chemical Shift (δ) in ppm	Solvent
C-2, C-6	147.8	DMSO-d <sub>6</sub>
C-3, C-5	119.5	DMSO-d <sub>6</sub>
C-4	176.2	DMSO-d <sub>6</sub>
СООН	164.1	DMSO-d <sub>6</sub>

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group	Vibrational Frequency (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	3400-2500	Broad
C=O (Ketone)	~1720	Strong
C=O (Carboxylic Acid)	~1680	Strong
C=C, C=N	1600-1450	Medium

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.



Technique	Parameter	Value
Molecular Formula	-	C7H5NO5
Molar Mass	-	183.12 g/mol (anhydrous)
GC-MS (EI)	Major Fragments (m/z)	139, 121

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for **chelidamic** acid.

### **NMR Spectroscopy**

Sample Preparation:

- Dissolve approximately 5-10 mg of **chelidamic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.



Relaxation Delay: 2-5 seconds.

Data Analysis: Process the raw data using appropriate software. Compare the chemical shifts, multiplicities, and integration values with established data for **chelidamic acid**.

### Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

- ATR: Place a small amount of the solid sample directly on the ATR crystal.
- KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

#### Acquisition:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.

Data Analysis: Identify characteristic absorption bands for the functional groups in **chelidamic acid**, such as O-H, C=O, and C=C/C-N bonds.

### **Mass Spectrometry**

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent such as methanol or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL, then dilute to the low µg/mL or high ng/mL range. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

Instrumentation:



- LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

#### LC-MS Parameters (ESI):

- Ionization Mode: Positive or negative.
- · Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument.
- Mass Range: m/z 50-500.

### GC-MS Parameters (EI): \*

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Chelidamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021461#spectroscopic-data-nmr-ir-ms-of-chelidamic-acid]

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